Icatibant (formerly known as HOE 140) is a decapeptide, a molecule composed of ten amino acids. [, ] It acts as a selective and competitive antagonist of the bradykinin B2 receptor. [, , ] This means it binds to the B2 receptor, preventing bradykinin, a peptide that causes blood vessels to dilate and become more permeable, from binding and exerting its effects. [, , , , , , ] In scientific research, icatibant is used as a tool to understand the role of bradykinin in various physiological and pathological processes, particularly those involving inflammation and vascular permeability. [, , , , , , , ]
Icatibant's molecular structure includes five non-proteogenic amino acid analogues. [] This makes it resistant to degradation by metalloproteases, enzymes that break down peptides and proteins, leading to a longer duration of action compared to naturally occurring bradykinin. [, ] The specific amino acid sequence is D-Arg-[Hyp3, Thi5, D-Tic7, Oic8] bradykinin. []
Icatibant exerts its effect by selectively binding to the bradykinin B2 receptor, a G protein-coupled receptor found on the surface of various cell types, particularly endothelial cells lining blood vessels. [, , ] By competitively blocking bradykinin from binding to the B2 receptor, icatibant prevents the downstream signaling cascade that leads to:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2